molecular formula C9H14N2 B13299697 5-Methyl-2-propylpyridin-4-amine

5-Methyl-2-propylpyridin-4-amine

Cat. No.: B13299697
M. Wt: 150.22 g/mol
InChI Key: DOCOWMASZOFWFH-UHFFFAOYSA-N
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Description

5-Methyl-2-propylpyridin-4-amine is an organic compound with the molecular formula C9H14N2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a pyridine ring substituted with a methyl group at the 5-position, a propyl group at the 2-position, and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-propylpyridin-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-propylpyridine with methyl iodide, followed by the introduction of the amine group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step.

Another approach involves the cyclization of a suitable precursor, such as 2-propyl-5-methylpyridine-4-carboxylic acid, followed by reduction to obtain the desired amine. This method may require the use of reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification techniques is crucial to ensure high yield and quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-propylpyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-2-propylpyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-propylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propylpyridine: Lacks the methyl and amine groups, resulting in different chemical and biological properties.

    4-Aminopyridine: Contains an amine group at the 4-position but lacks the propyl and methyl groups.

    5-Methylpyridine: Contains a methyl group at the 5-position but lacks the propyl and amine groups.

Uniqueness

5-Methyl-2-propylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The combination of the methyl, propyl, and amine groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

5-methyl-2-propylpyridin-4-amine

InChI

InChI=1S/C9H14N2/c1-3-4-8-5-9(10)7(2)6-11-8/h5-6H,3-4H2,1-2H3,(H2,10,11)

InChI Key

DOCOWMASZOFWFH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=N1)C)N

Origin of Product

United States

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